molecular formula C8H4BrFO2 B1381454 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one CAS No. 1823346-06-0

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one

Cat. No.: B1381454
CAS No.: 1823346-06-0
M. Wt: 231.02 g/mol
InChI Key: HTIAYVZCJFGJTE-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one is a halogenated benzofuranone derivative characterized by a five-membered furanone ring fused to a benzene core. The compound features bromine and fluorine substituents at the 2- and 4-positions, respectively. These electron-withdrawing groups significantly influence its electronic properties, reactivity, and stability. Benzofuranones are pivotal in medicinal chemistry and materials science due to their structural similarity to bioactive natural products and tunable reactivity .

Properties

IUPAC Name

2-bromo-4-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-8-7(11)6-4(10)2-1-3-5(6)12-8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIAYVZCJFGJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of benzofuran derivatives. For instance, a starting material such as 2-bromo-3-fluorobenzoic acid can be subjected to cyclization reactions to form the benzofuran ring . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or gold. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural analogs and their substituent effects:

Compound Name Substituents Molecular Formula Key Features
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one 2-Br, 4-F C₈H₄BrFO₂ High polarity due to halogens; potential resistance to ring-opening
2-Methoxybenzo[b]furan-3(2H)-one (144b) 2-OCH₃ C₉H₈O₃ Electron-donating methoxy group stabilizes ring; resists photolytic fission
2-Benzyl-2-methoxybenzo[b]furan-3(2H)-one (171b) 2-OCH₃, 2-benzyl C₁₇H₁₆O₃ Bulky benzyl group restricts bond fission to O-C bond during photolysis
(Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-Br, 6-OH C₁₅H₉BrO₃ Bromine enhances stability; hydroxy group increases solubility
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one 2-Br, 4-F (indenone core) C₉H₆BrFO Non-fused system; halogens impact steric and electronic properties

Key Observations :

  • Electron-withdrawing vs. donating groups : Bromine and fluorine in the target compound reduce electron density in the aromatic system compared to methoxy (OCH₃) or hydroxy (OH) substituents. This likely enhances stability under oxidative or photolytic conditions .
  • Steric effects : Bulky groups (e.g., benzyl in 171b) restrict reactivity pathways, whereas smaller halogens (Br, F) allow diverse bond cleavages .
Reactivity and Photochemical Behavior

Photochemical studies of benzofuranones reveal substituent-dependent reactivity:

  • Methoxy-substituted analogs (144b): Resist ring-opening due to electron donation from OCH₃, favoring α-methoxy-cis-chalcone formation (60% yield in non-aqueous conditions) .
  • Benzyl-substituted analogs (171b) : Undergo selective O-C bond fission (69% yield of acetal 172) due to steric hindrance .
  • Halogenated analogs : Bromine and fluorine likely promote heterolytic cleavage (ionic mechanisms) in polar solvents, as seen in benzylic acid rearrangements . The target compound may exhibit similar solvent-dependent behavior.

Contrasts :

  • Methoxy groups stabilize intermediates via resonance, while halogens favor radical or ionic pathways .
  • Bromine’s heavy atom effect may enhance intersystem crossing, altering photoproduct distributions compared to fluorine .
Physical and Functional Properties

While explicit data for the target compound is unavailable, trends from related systems suggest:

  • Solubility: Halogenation increases lipophilicity, but polar solvents (e.g., methanol, acetone-water mixtures) improve solubility .
  • Thermal stability: Bromine’s high atomic mass may elevate melting points compared to non-halogenated analogs (e.g., 144b).
  • Bioactivity: Brominated benzofuranones (e.g., 620545-87-1 in ) are explored for antimicrobial and anticancer properties due to enhanced membrane permeability .

Biological Activity

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one is a heterocyclic compound characterized by a fused benzofuran structure, which includes bromine and fluorine substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique combination of halogen atoms and the carbonyl group at the 3-position of the benzo[b]furan moiety may enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₄BrF₁O, indicating a relatively simple structure that allows for diverse interactions with biological targets. The presence of halogens can significantly influence the compound's pharmacological properties, making it a candidate for further research.

Preliminary studies suggest that this compound may interact specifically with muscarinic receptors, which are critical in various physiological processes, including neurotransmission and muscle contraction. This interaction could lead to potential therapeutic applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound shows promise, there are concerns regarding its safety profile. Long-term exposure to high concentrations has been associated with respiratory issues, although specific acute toxicity data remains limited .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compound Halogenated benzofuran structurePotential muscarinic receptor activity
5-Fluorobenzo[b]furan-3(2H)-one Lacks bromineDifferent pharmacological properties
2-Bromo-benzo[b]furan No fluorineVaries in reactivity profile

The table highlights that the unique combination of bromine and fluorine in this compound may enhance its biological activity compared to other compounds.

Case Studies

  • Pharmacological Studies : A study exploring the interaction of halogenated benzofurans with muscarinic receptors demonstrated that compounds like this compound exhibited promising binding affinities. This suggests potential applications in drug development targeting cholinergic systems.
  • Synthesis and Derivatives : Research focused on synthesizing derivatives of this compound has shown that modifications can lead to enhanced biological activity. For instance, derivatives with additional functional groups have demonstrated increased potency against specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Reactant of Route 2
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one

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